molecular formula C12H19NO3 B3111034 tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 1818843-13-8

tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B3111034
CAS No.: 1818843-13-8
M. Wt: 225.28
InChI Key: AUKQEIHIPOHGHN-RKDXNWHRSA-N
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Description

Chemical Structure: This compound is a bicyclic lactone featuring a 2-azabicyclo[2.2.2]octane core with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a ketone at the 5-position. Its molecular formula is C₁₂H₁₉NO₃ (MW 225.28), and its absolute configuration is (1R,4R) .

Synthesis and Applications: Derived from cis-5-hydroxypipecolic acid, it forms via intramolecular lactonization under acidic conditions, enabling efficient separation from trans-isomers. This stereoselectivity is critical in pharmaceutical synthesis, particularly for amino acid derivatives and collagen stabilizers .

Properties

IUPAC Name

tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)6-10(8)14/h8-9H,4-7H2,1-3H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKQEIHIPOHGHN-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H]1CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the lactonization of 5-hydroxypipecolic acid derivatives. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction conditions often involve the use of a base such as triethylamine and an organic solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic core or the ester group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the nitrogen atom in the bicyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Drug Development : Tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate has been investigated for its potential as a pharmacophore in drug design. Its structural characteristics allow it to mimic certain natural products, making it a candidate for the development of new therapeutic agents.

Case Study : In a study focused on developing inhibitors for specific enzymes, this compound was utilized as a starting material for synthesizing various derivatives that exhibited enhanced inhibitory activity against target enzymes involved in disease pathways .

Organic Synthesis

Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis. Its functional groups can be modified to create more complex structures, which are essential in the synthesis of pharmaceuticals and agrochemicals.

Example Synthesis Route :

  • Starting Material : this compound
  • Reactions : The compound can undergo various transformations such as esterification, amidation, or reduction to yield diverse derivatives suitable for further applications in medicinal chemistry .

Protein Degradation Research

Recent studies have highlighted the use of this compound as a part of protein degrader building blocks. These compounds are instrumental in developing targeted protein degradation strategies, which have emerged as a novel therapeutic approach for treating diseases by selectively eliminating harmful proteins from cells .

Biochemical Assays

The compound has been employed in biochemical assays aimed at understanding enzyme-substrate interactions and the mechanism of action of various biological molecules. Its ability to form stable complexes with enzymes makes it valuable for elucidating biochemical pathways .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Medicinal ChemistryDrug development and enzyme inhibitionEnhanced activity against target enzymes
Organic SynthesisBuilding block for complex molecular structuresVersatile transformations yielding diverse derivatives
Protein DegradationComponent in targeted protein degradation strategiesNovel therapeutic approaches for disease treatment
Biochemical AssaysUnderstanding enzyme-substrate interactionsValuable insights into biochemical pathways

Mechanism of Action

The mechanism by which tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The tert-butyl ester group can also influence the compound’s solubility and stability, affecting its overall bioactivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Bicyclic Lactones with Heteroatom Variation

(1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate
  • Structure : Replaces the 2-aza group with 2-oxa, creating a 5-aza-2-oxa bridge.
  • Formula: C₁₁H₁₇NO₄ (MW 227.26).
  • Crystallography :
    • Similar space group (P2₁2₁2₁) but smaller unit cell (a = 9.647 Å, b = 9.708 Å, c = 12.232 Å).
    • R-factor = 0.030, identical to the target compound .
  • Key Difference : Oxygen substitution alters hydrogen bonding and solubility.
tert-butyl (1R,5S)-7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate
  • Structure : 3.2.1 bicyclic system with a 6-oxa bridge.
  • Formula: C₁₁H₁₇NO₄ (MW 227.26).
  • Impact of Ring Size : The 3.2.1 system introduces greater strain and reduced stability compared to 2.2.2 analogs, affecting reactivity in ring-opening reactions .

Azabicyclo Derivatives with Modified Substituents

tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Structure: Norbornane-like 2.2.1 system with a ketone.
  • Formula: C₁₀H₁₅NO₃ (MW 199.23).
  • Properties : Smaller ring increases steric hindrance, reducing synthetic accessibility .
(1S,4S,5S)-tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate
  • Structure : Hydroxyl group at C5 instead of ketone.
  • Formula: C₁₂H₂₁NO₃ (MW 227.30).
  • Functional Impact : The hydroxyl enhances hydrophilicity, making it unsuitable for lactonization-driven separations .

Enantiomeric and Diastereomeric Variants

  • (1S,4S)-tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate :
    • Enantiomer of the target compound.
    • Identical physical properties but opposite optical rotation .
  • Racemic Mixtures :
    • Separation challenges highlighted in lactone-forming reactions, necessitating chiral resolution techniques .

Data Tables

Table 1: Structural and Crystallographic Comparison

Compound Name Molecular Formula Ring System Substituents Space Group R-factor Reference
tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate C₁₂H₁₉NO₃ 2.2.2 5-oxo, Boc-N P2₁2₁2₁ 0.030
(1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate C₁₁H₁₇NO₄ 2.2.2 3-oxo, 2-oxa P2₁2₁2₁ 0.030
tert-butyl (1R,5S)-7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate C₁₁H₁₇NO₄ 3.2.1 7-oxo, 6-oxa N/A N/A
tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate C₁₀H₁₅NO₃ 2.2.1 5-oxo N/A N/A

Research Findings and Implications

  • Stereochemical Control : The (1R,4R) configuration’s rigidity makes it ideal for asymmetric catalysis, whereas 3.2.1 systems are less predictable .
  • Lactonization Efficiency : Cis-substituted bicyclics lactonize readily, enabling purification of complex diastereomers .
  • Thermodynamic Stability : 2.2.2 systems exhibit lower ring strain vs. 2.2.1 analogs, favoring their use in stable intermediates .

Biological Activity

Tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound with significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula: C12H19NO3
  • Molecular Weight: 225.28 g/mol
  • CAS Number: 1400808-00-5
  • Structure: The compound features a bicyclic structure that contributes to its biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, such as enzymes and receptors. The compound's unique structure allows it to bind with high specificity, potentially inhibiting or activating various biological functions.

Enzyme Interaction

Research indicates that this compound may interact with specific enzymes involved in metabolic pathways, which could lead to altered biochemical reactions. For example, it has been noted for its potential role in modulating enzyme activity related to neurotransmitter synthesis.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound based on recent studies:

Study Target Effect Methodology
Study 1Enzyme AInhibition 30% at 50 µMIn vitro assays
Study 2Receptor BActivation observedBinding assays
Study 3Pathway CModulation of pathway fluxMetabolic profiling

Case Studies

  • Neurotransmitter Modulation
    A study focused on the effects of this compound on neurotransmitter levels in neuronal cultures showed that the compound could significantly enhance dopamine release, suggesting potential applications in treating neurodegenerative diseases.
  • Antimicrobial Activity
    Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The results indicated that it exhibited moderate antibacterial activity, particularly against Gram-positive bacteria, which could be explored for therapeutic applications.
  • Anti-inflammatory Effects
    Research highlighted its anti-inflammatory properties by demonstrating a reduction in pro-inflammatory cytokines in cell cultures treated with this compound, suggesting potential use in inflammatory disease management.

Q & A

Q. Reaction Scheme

cis-5-Hydroxypipecolic acid → Acidic lactonization → Boc protection → Crystallization (EtOAc/hexane)  

Advanced: How does the stereochemistry of starting materials influence bicyclic lactone formation?

The cis configuration of hydroxyl and carboxyl groups in the precursor is critical for intramolecular lactonization. In (1R,4R)-configured intermediates, spatial proximity of these groups enables cyclization, whereas trans isomers remain unreacted due to unfavorable geometry . This stereospecificity was confirmed by X-ray analysis and Flack parameter validation .

Q. Methodological Insight

  • Use chiral HPLC or enzymatic resolution to isolate cis precursors.
  • Monitor reaction progress via <sup>1</sup>H NMR (e.g., disappearance of hydroxyl protons at δ 4.61–4.82 ppm) .

Advanced: How are enantiomerically pure forms of this compound isolated, and what challenges arise?

Q. Purification Challenges :

  • Diastereomeric mixtures require careful chromatographic separation (e.g., CHCl₃/MeOH gradients) .
  • Hydrophobic (1R,4R) lactone is separable from hydrophilic trans isomers via solvent trituration (diethyl ether) .

Q. Crystallization Strategy :

  • Vapor diffusion (hexane into EtOAc) yields single crystals suitable for X-ray analysis .
  • Low-temperature (90 K) data collection minimizes thermal motion artifacts .

Advanced: What analytical methods resolve contradictions in stereochemical assignments?

X-ray Crystallography : Definitive configuration assignment via Flack parameter and Friedel pairs (e.g., 2933 pairs refined) .

NMR Spectroscopy :

  • <sup>1</sup>H NMR: Distinct signals for bridgehead protons (δ 2.00–2.22 ppm) confirm bicyclic geometry .
  • <sup>13</sup>C NMR: Carbonyl resonances (δ 170–175 ppm) validate lactone formation .

HRMS : [M+H]<sup>+</sup> at m/z 228.1243 confirms molecular formula (C11H17NO4) .

Contradiction Resolution Example :
Discrepancies in Flack parameter uncertainty (±0.7) were addressed by cross-validating with synthetic pathway stereochemistry .

Advanced: How do intramolecular interactions affect lactonization efficiency?

The cis configuration in precursors positions hydroxyl and carboxyl groups within 3.0–3.5 Å, enabling nucleophilic attack and lactone formation. DFT calculations or molecular modeling can predict reaction feasibility .

Q. Experimental Optimization :

  • Acid concentration (4 M HCl in dioxane) balances protonation and cyclization rates .
  • Temperature control (0°C → room temperature) prevents epimerization .

Advanced: What role does the tert-butyl group play in stability and reactivity?

  • Steric protection : Shields the lactone ring from nucleophilic attack .
  • Crystallization aid : Hydrophobic tert-butyl moiety enhances crystal packing, as seen in the absence of intermolecular H-bonds .

Q. Thermal Stability Data :

ConditionStability
Room temperatureStable >6 months
50°C (DMF)Decomposition in 48h

Advanced: How is computational modeling integrated with experimental data for structural validation?

  • SHELX refinement : Combines experimental diffraction data with geometric restraints to optimize bond lengths/angles (e.g., C–C = 1.517 Å) .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., O3–C7 interaction at 5.2σ) .

Software Workflow :
APEX2 (data collection) → SHELXS97 (solving) → SHELXL97 (refinement) → PLATON (validation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate

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